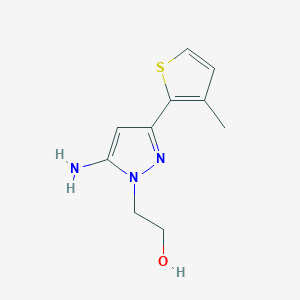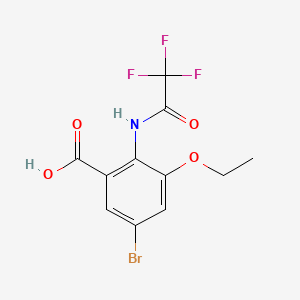
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a derivative of benzene, featuring a trifluoromethoxy group, a methyl group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reaction of 2-methyl-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by the action of thionyl chloride, releasing sulfur dioxide and hydrogen chloride as by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy and sulfonyl chloride makes the aromatic ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used, often in the presence of a catalyst like iron(III) chloride or sulfuric acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Brominated or Nitrated Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide linkages.
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide functionalities.
Industry: Used in the production of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility.
Wirkmechanismus
The primary mechanism of action for 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethoxy)benzene-1-sulfonyl chloride: Lacks the methyl group, making it slightly less sterically hindered.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Has a trifluoromethyl group instead of a trifluoromethoxy group, affecting its electronic properties.
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonyl chloride: The trifluoromethoxy group is in a different position, influencing its reactivity and steric effects.
Uniqueness
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity patterns are required.
Eigenschaften
Molekularformel |
C8H6ClF3O3S |
|---|---|
Molekulargewicht |
274.65 g/mol |
IUPAC-Name |
2-methyl-3-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-6(15-8(10,11)12)3-2-4-7(5)16(9,13)14/h2-4H,1H3 |
InChI-Schlüssel |
LRKBHARPECWGNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)

![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)



![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
![6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15304215.png)
![N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide](/img/structure/B15304223.png)

![(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)

